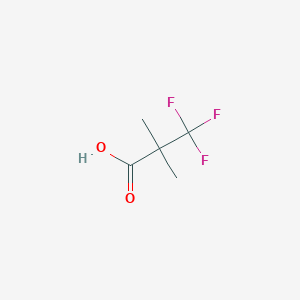
3,3,3-Trifluoro-2,2-dimethylpropanoic acid
Cat. No. B041813
Key on ui cas rn:
889940-13-0
M. Wt: 156.1 g/mol
InChI Key: VMFSJVUPIXOCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09320739B2
Procedure details


Reaction was carried out in two separate batches, employing 5 g of 3,3,3-trifluoro-2,2-dimethylpropionic acid in each batch. To a stirred solution of 3,3,3-trifluoro-2,2-dimethylpropionic acid (5 g, 32 mmol) in anhydrous dichloromethane (20 mL) at 0° C. (under an argon atmosphere), was added dropwise a solution of (trimethylsilyl)diazomethane (18 mL of a 2M solution in diethyl ether, 35 mmol) (gas evolution observed). The resulting yellow solution was allowed to warm to rt and stirred for a further 48 h. An additional 5 mL of 2M (trimethylsilyl)diazomethane solution (10 mmol) was added, and stirring continued for a further 5 h whereupon a further 6 mL of 2 M (trimethylsilyl)diazomethane solution (12 mmol) was added. After stirring for a further 15 h, the reaction mixture was concentrated in vacuo (keeping bath temperature below 30° C.). The resulting oil was redissolved in diethyl ether (200 mL), washed with saturated sodium hydrogencarbonate solution (100 mL), separated, and dried over MgSO4. Filtration followed by concentration in vacuo (keeping bath temperature below 30° C.) gave crude product. Crude product from both batches were combined to afford crude methyl 3,3,3-trifluoro-2,2-dimethylpropanoate (7.69 g) as a yellow oil which was taken on without further purification. 1H NMR (300 MHz, CDCl3) δ 3.86 (s, 3H), 1.40 (s, 6H).


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:10])([F:9])[C:3]([CH3:8])([CH3:7])[C:4]([OH:6])=[O:5].[CH3:11][Si](C=[N+]=[N-])(C)C>ClCCl.C(OCC)C>[F:1][C:2]([F:10])([F:9])[C:3]([CH3:8])([CH3:7])[C:4]([O:6][CH3:11])=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(C(=O)O)(C)C)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Step Three
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for a further 48 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separate batches
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for a further 15 h
|
|
Duration
|
15 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated in vacuo (keeping bath temperature below 30° C.)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting oil was redissolved in diethyl ether (200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated sodium hydrogencarbonate solution (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
followed by concentration in vacuo (keeping bath temperature below 30° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave crude product
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(C(=O)OC)(C)C)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.69 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
